N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound characterized by its unique structural features This compound belongs to the class of acetamides and contains a cycloheptapyridazine core, which is fused with a phenyl ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps:
Formation of the Cycloheptapyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the cycloheptapyridazine ring system.
Introduction of the Phenyl Ring: The phenyl ring with methoxy substituents can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy-substituted phenyl ring or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions, acids or bases for cyclization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(3-oxo-2H-pyridazin-2-yl)acetamide: Lacks the cycloheptane ring, potentially altering its chemical properties and biological activity.
N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23N3O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C19H23N3O4/c1-25-14-8-9-16(17(11-14)26-2)20-18(23)12-22-19(24)10-13-6-4-3-5-7-15(13)21-22/h8-11H,3-7,12H2,1-2H3,(H,20,23) |
InChI Key |
LTORYMONMJUWCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)OC |
Origin of Product |
United States |
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